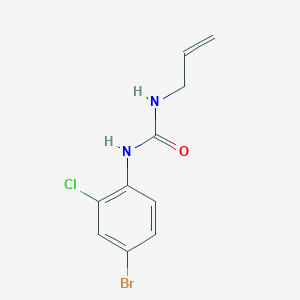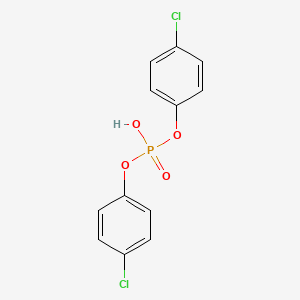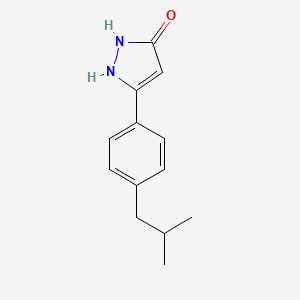
N-allyl-N'-(4-bromo-2-chlorophenyl)urea
Overview
Description
N-allyl-N’-(4-bromo-2-chlorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an allyl group attached to the nitrogen atom and a 4-bromo-2-chlorophenyl group attached to the other nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-(4-bromo-2-chlorophenyl)urea typically involves the reaction of 4-bromo-2-chloroaniline with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-bromo-2-chloroaniline and allyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Procedure: The 4-bromo-2-chloroaniline is dissolved in the solvent, and allyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-allyl-N’-(4-bromo-2-chlorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-(4-bromo-2-chlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The allyl group can undergo oxidation to form epoxides or reduction to form saturated derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as m-chloroperbenzoic acid for epoxidation.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst for hydrogenation.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of the phenyl ring.
Oxidation Products: Epoxides or hydroxylated derivatives.
Reduction Products: Saturated derivatives of the allyl group.
Hydrolysis Products: Corresponding amines and carbon dioxide.
Scientific Research Applications
N-allyl-N’-(4-bromo-2-chlorophenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with specific properties.
Biological Studies: It serves as a tool compound in studying enzyme inhibition and protein interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-allyl-N’-(4-bromo-2-chlorophenyl)urea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its biological effects. The molecular targets and pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing their catalytic activity.
Protein Interaction: Interacting with proteins to modulate their function or stability.
Cellular Pathways: Affecting signaling pathways and cellular processes to induce desired biological outcomes.
Comparison with Similar Compounds
N-allyl-N’-(4-bromo-2-chlorophenyl)urea can be compared with other similar compounds, such as:
N-allyl-N’-(4-bromo-2-fluorophenyl)urea: Similar structure but with a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.
N-allyl-N’-(4-chloro-2-bromophenyl)urea: Similar structure but with the positions of bromine and chlorine atoms swapped, potentially affecting its chemical properties.
N-allyl-N’-(4-bromo-2-methylphenyl)urea: Similar structure but with a methyl group instead of chlorine, which may influence its steric and electronic properties.
The uniqueness of N-allyl-N’-(4-bromo-2-chlorophenyl)urea lies in its specific substitution pattern, which can impact its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNFGWJLGTVZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245010 | |
| Record name | N-(4-Bromo-2-chlorophenyl)-N′-2-propen-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37919-95-2 | |
| Record name | N-(4-Bromo-2-chlorophenyl)-N′-2-propen-1-ylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37919-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-2-chlorophenyl)-N′-2-propen-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]azepane;oxalic acid](/img/structure/B5287958.png)

![4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5287970.png)
![(Z)-3-(4-bromophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5287988.png)
![Methyl 5-(dimethylcarbamoyl)-2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B5288003.png)
![2,8-dimethyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}quinoline](/img/structure/B5288018.png)
![2,5-dimethoxy-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5288023.png)
![N-{2-[(dimethylamino)methyl]benzyl}-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5288026.png)
![N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-2-carboxamide](/img/structure/B5288028.png)
![7-[(3-hydroxyphenyl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5288032.png)

![8-[(2-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5288048.png)
![N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE](/img/structure/B5288055.png)
![1-isobutyryl-6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B5288057.png)
